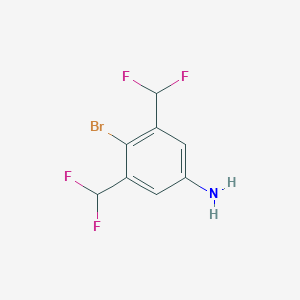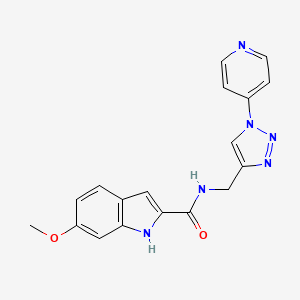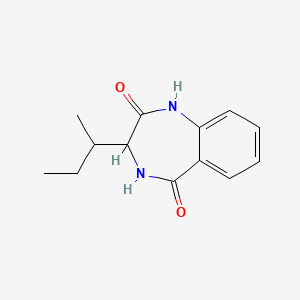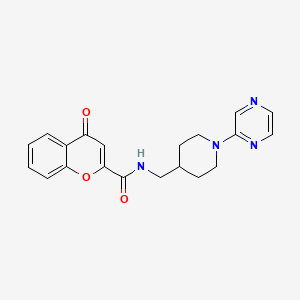
N-(4-morpholinophenyl)-2,5-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be related to a class of compounds involving morpholinophenyl groups . These compounds are often used in the synthesis of various pharmaceuticals and have various biological applications .
Synthesis Analysis
In a related synthesis, quinoxaline-2-carbaldehyde and 4-morpholin-4-yl-phenylamine were dissolved in an ethanol solution. The mixture was stirred for 1 h under refluxing. The resulting solution was left in air for a few days, yielding red rod-shaped crystals .Chemical Reactions Analysis
The reaction of thiourea, as an ambidentate nucleophile, with enones in the presence of a strong base in refluxing ethanol is a point of argument among synthetic organic chemists .Scientific Research Applications
Crystal Structure and Hydrogen Bonding Analysis
The study of crystal structures involving morpholine derivatives, such as 4-(2,4-Dinitrophenylsulfanyl)morpholine, provides insights into their molecular configurations, including the conformation of morpholine rings and their interactions through hydrogen bonding. This information is crucial for understanding the molecular basis of their reactivity and interactions in various chemical contexts (Brito et al., 2006).
Reactivity and Formation of Complexes
The formation of complexes between morpholine derivatives and other molecules, such as 2,4-dinitrophenol, has been extensively studied. These complexes exhibit unique properties, including color-changing behaviors upon crystallization, which are of interest for various applications. The detailed molecular structure and interactions within these complexes offer insights into the design of novel materials and compounds (Dega‐Szafran et al., 2005).
Synthesis and Characterization of Novel Derivatives
The synthesis and characterization of novel morpholine derivatives, such as those involving reactions with dinitrothiophen, contribute to the development of new compounds with potential applications in material science, pharmaceuticals, and more. The detailed analysis of their crystal structures and properties provides a foundation for exploring their utility in various fields (Mugnoli et al., 1980).
Photophysical Properties and Applications
The study of the photophysical properties of morpholine derivatives, such as their fluorescence quenching capabilities with dinitrophenols, is crucial for understanding their potential applications in sensing, imaging, and as probes in biological systems. These studies not only reveal the fundamental photophysical behavior of these compounds but also their potential toxicological impacts and mechanisms of action (Huţanu & Pintilie, 2013).
Biomedical Applications and Drug Development
Investigations into the biological properties of rhenium(I) tricarbonyl complexes bearing nitrogen-donor ligands, including morpholine, highlight their potential in biomedical applications. The modification of ligand coordination spheres in these complexes enables optimization of their properties for use in imaging, cancer treatment, and as bactericidal agents. Such studies are instrumental in the development of novel therapeutic agents and diagnostic tools (Murphy et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2,5-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c21-19(22)14-5-6-16(20(23)24)15(11-14)17-12-1-3-13(4-2-12)18-7-9-25-10-8-18/h1-6,11,17H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHAVPLQZDIUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=C(C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816497 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B2987197.png)

![2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole](/img/structure/B2987200.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2987203.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2987205.png)


![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2987209.png)


![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[1-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2987213.png)